4-O-Galloylquinic acid

Vue d'ensemble

Description

4-O-Galloylquinic acid is a type of galloylquinic acid, which is a derivative of quinic acid esterified with gallic acid. It is a hydrolysable tannin found in various plants, including Byrsonima fagifolia and Myrothamnus flabellifolia . These compounds are known for their potential biological activities, including antifungal, antiviral, and antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4-O-Galloylquinic acid typically involves the esterification of quinic acid with gallic acid. This can be achieved through chemical synthesis using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of this compound can be achieved through extraction from plant sources. The leaves of Byrsonima fagifolia, for example, are rich in galloylquinic acid derivatives. The extraction process involves the use of hydromethanolic solvents followed by purification using high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions: 4-O-Galloylquinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are compounds with potential biological activities.

Hydrolysis: The ester bonds in this compound can be hydrolyzed to yield quinic acid and gallic acid.

Esterification and Transesterification: It can participate in esterification and transesterification reactions to form other galloylquinic acid derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Esterification: Catalysts like DCC and DMAP in organic solvents are commonly used.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Hydrolysis: Quinic acid and gallic acid.

Esterification: Various galloylquinic acid derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

4-O-Galloylquinic acid is classified as a hydrolysable tannin, primarily found in plants such as Byrsonima fagifolia and Myrothamnus flabellifolia . Its biochemical properties include:

- Antioxidative Activity : It neutralizes reactive oxygen species (ROS), potentially reducing oxidative stress and inflammation .

- Enzyme Inhibition : The compound has shown inhibitory effects on HIV-1 reverse transcriptase and other enzymes .

Chemistry

This compound serves as a model compound for studying hydrolysable tannins. Its structural characteristics allow researchers to explore the chemistry of tannin derivatives and their interactions with biomolecules.

Biology

The compound exhibits a range of biological activities, including:

- Antiviral Properties : Research indicates that it may inhibit the growth of viruses such as HIV and coronaviruses . Notably, derivatives of gallic acid have demonstrated antiviral effects against SARS-CoV-2 .

- Antifungal Activity : Studies have reported its efficacy against various fungal pathogens, suggesting potential applications in treating fungal infections .

Medicine

This compound is being investigated for its therapeutic potential:

- Anti-HIV Agent : Its ability to inhibit HIV replication marks it as a candidate for further drug development .

- Anti-inflammatory Effects : The compound acts as an inhibitor of nuclear factor-κappa B (NF-κB), which is involved in inflammatory responses .

Industry

In the food and beverage sector, this compound is utilized for its natural antioxidant properties, contributing to food preservation and safety.

Data Table: Biological Activities of this compound

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study demonstrated that certain derivatives of gallic acid, including this compound, showed significant antiviral activity against SARS-CoV-2 in vitro. The mechanism involved interference with viral entry into host cells, highlighting the compound's potential in developing treatments for COVID-19 .

Case Study 2: Gastroprotective Effects

Research involving animal models indicated that galloylquinic acids exhibit gastroprotective effects, reducing gastric ulcer severity. This suggests potential applications in gastrointestinal health management .

Mécanisme D'action

The mechanism of action of 4-O-Galloylquinic acid involves its interaction with various molecular targets:

Antifungal Activity: It inhibits the growth of fungi by disrupting their cell membranes and interfering with their metabolic processes.

Antiviral Activity: It inhibits viral replication by targeting viral enzymes such as reverse transcriptase.

β-Lactamase Inhibition: It acts as a non-β-lactam inhibitor by interacting with the active site of β-lactamase enzymes, thereby preventing the hydrolysis of β-lactam antibiotics.

Comparaison Avec Des Composés Similaires

4-O-Galloylquinic acid can be compared with other similar compounds such as:

3,4,5-Tri-O-galloylquinic acid: This compound has three gallic acid units esterified to quinic acid and is known for its anti-HIV activity.

3,5-Di-O-galloylshikimic acid: This compound has two gallic acid units esterified to shikimic acid and also exhibits antiviral properties.

1,3,4,5-Tetra-O-galloylquinic acid: This compound has four gallic acid units esterified to quinic acid and is a potent inhibitor of HIV reverse transcriptase.

Activité Biologique

4-O-Galloylquinic acid (4-O-GQA) is a derivative of quinic acid that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, focusing on its antifungal, antioxidant, and potential anticancer effects, supported by recent research findings.

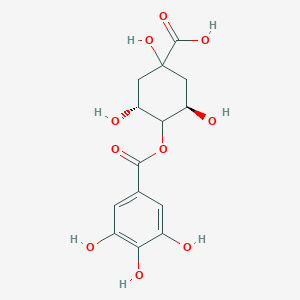

Chemical Structure and Properties

This compound is characterized by the presence of a galloyl group attached to the 4-position of quinic acid. This structural modification is thought to enhance its biological activity compared to other quinic acid derivatives.

Antifungal Activity

Recent studies have highlighted the antifungal properties of 4-O-GQA, particularly against Candida albicans, a common pathogen responsible for fungal infections.

- In Vitro Studies : A study demonstrated that galloylquinic acid compounds (including 4-O-GQA) significantly inhibited the growth of C. albicans in a concentration-dependent manner. The minimum fungicidal concentration (MFC) was established, showing a pronounced reduction in fungal survival rates after treatment .

- Mechanism of Action : The antifungal mechanism involves disrupting the integrity of the fungal cell membrane, leading to cell lysis. Additionally, 4-O-GQA was shown to downregulate virulence factors, including genes responsible for biofilm formation and enzymatic activity .

Antioxidant Activity

4-O-GQA exhibits notable antioxidant properties, which contribute to its protective effects against oxidative stress-related damage.

- DPPH Assay : In antioxidant assays, 4-O-GQA demonstrated significant scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant .

- Cellular Protection : The compound has been reported to protect renal cells from calcium oxalate crystal-induced oxidative stress, suggesting its utility in preventing kidney stone formation .

Anticancer Potential

The anticancer effects of 4-O-GQA have also been investigated, particularly in gastric adenocarcinoma models.

- Cytotoxicity Studies : Research indicates that 4-O-GQA exhibits cytotoxic effects on gastric cancer cells, leading to reduced cell viability. This effect is attributed to the induction of apoptosis and disruption of cancer cell metabolism .

- Gastroprotective Effects : In addition to its anticancer properties, 4-O-GQA has shown gastroprotective effects in animal models, further supporting its therapeutic potential .

Summary of Biological Activities

Case Studies

- Antifungal Efficacy Against C. albicans :

- Renal Protection in Drosophila melanogaster :

Propriétés

IUPAC Name |

(3R,5R)-1,3,5-trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)19)12(20)24-11-8(17)3-14(23,13(21)22)4-9(11)18/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11?,14?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYBSNRRBNHPNK-LPSXRXAPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of 4-O-Galloylquinic acid reported in these studies?

A1: this compound has demonstrated anti-inflammatory effects by acting as an inhibitor of nuclear factor-κappa B (NF-κB). [, , ] This mechanism is highlighted in studies investigating the effects of Rosae Rugosae Flos (RRF) extract on acute lung infection. []

Q2: Has this compound been isolated from any plant sources?

A2: Yes, this compound has been identified and isolated from several plant species. The provided research highlights its presence in Rosae Rugosae Flos, [] Alchornea trewioides leaves, [] and Geranium macrorrhizum. []

Q3: Besides anti-inflammatory activity, does this compound exhibit other potentially beneficial properties?

A3: Research suggests that this compound, alongside other quinic acid derivatives, possesses antioxidant activity. [] This was determined through Oxygen Radical Absorbance Capacity (ORAC) assays.

Q4: How does the structure of this compound contribute to its biological activities?

A4: While the provided research doesn't delve into specific structure-activity relationships for this compound, it's known that the presence and position of the galloyl group on the quinic acid core are crucial for its interaction with biological targets and subsequent activities. Further studies focusing on modifications of the galloyl and quinic acid moieties would be needed to elucidate specific structure-activity relationships.

Q5: What analytical techniques are commonly used to identify and quantify this compound?

A5: The research primarily uses Ultra-Performance Liquid Chromatography coupled with Quadrupole/Time of Flight Mass Spectrometry (UPLC-Q/TOF MS) to identify and characterize this compound within complex plant extracts. [, ] This technique allows for separation and detection based on both chromatographic properties and mass-to-charge ratios, enabling precise identification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.